molecular formula C9H8F2OS B13219822 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13219822
M. Wt: 202.22 g/mol
InChI Key: ASPBPGRBWYPHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and methylthiol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to specific targets, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-2-(methylsulfanyl)ethan-1-one can be compared with similar compounds such as:

    1-(2,6-Difluorophenyl)-2-(methylsulfonyl)ethan-1-one: This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

    1-(2,6-Difluorophenyl)-2-(methylthio)ethan-1-one: The presence of a thioether group instead of a sulfanyl group can affect the compound’s stability and biological activity.

    1-(2,6-Difluorophenyl)-2-(methylsulfinyl)ethan-1-one:

Properties

Molecular Formula

C9H8F2OS

Molecular Weight

202.22 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H8F2OS/c1-13-5-8(12)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3

InChI Key

ASPBPGRBWYPHQO-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.